molecular formula C21H24ClN5O2 B2814209 N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1002044-85-0

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2814209
CAS RN: 1002044-85-0
M. Wt: 413.91
InChI Key: GEZNIHKLAKFMIR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Drug Design

Research has been conducted on the synthesis and biological evaluation of novel derivatives related to the given compound, focusing on their potential as therapeutic agents. These studies include the development of novel inhibitors, the exploration of their pharmacokinetic properties, and their potential applications in treating various diseases based on their biological activities.

  • Novel FLAP Inhibitors : A study by Latli et al. (2015) described the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetic properties. This research highlights the chemical synthesis process, including the use of carbon-14 and deuterium labeling for tracking in biological systems Latli et al., 2015.

  • Anti-inflammatory Applications : Sunder and Maleraju (2013) synthesized derivatives of a similar compound to evaluate their anti-inflammatory activity. Certain derivatives showed significant to moderate anti-inflammatory activity, indicating potential therapeutic applications Sunder & Maleraju, 2013.

  • Synthesis of Novel Derivatives : Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, indicating a broad scope for chemical modification and potential biological applications Rahmouni et al., 2014.

  • Hydrogen Bonding in Drug Design : An investigation into the molecular conformations and hydrogen bonding patterns of similar compounds was conducted by Narayana et al. (2016). The study provides insights into the structural aspects that influence the biological activity of these compounds, crucial for drug design Narayana et al., 2016.

  • Antimicrobial Activity : Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, including derivatives of the specified compound, to assess their antimicrobial activity. Some derivatives exhibited promising antimicrobial properties, highlighting potential applications in combating microbial infections Bondock et al., 2008.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2/c1-4-7-17-11-20(29)26(21(24-17)27-15(3)10-14(2)25-27)13-19(28)23-12-16-8-5-6-9-18(16)22/h5-6,8-11H,4,7,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZNIHKLAKFMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

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